2-(5-(Piperidin-3-yl)-1H-1,2,4-triazol-1-yl)pyridine 2-(5-(Piperidin-3-yl)-1H-1,2,4-triazol-1-yl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15825576
InChI: InChI=1S/C12H15N5/c1-2-7-14-11(5-1)17-12(15-9-16-17)10-4-3-6-13-8-10/h1-2,5,7,9-10,13H,3-4,6,8H2
SMILES:
Molecular Formula: C12H15N5
Molecular Weight: 229.28 g/mol

2-(5-(Piperidin-3-yl)-1H-1,2,4-triazol-1-yl)pyridine

CAS No.:

Cat. No.: VC15825576

Molecular Formula: C12H15N5

Molecular Weight: 229.28 g/mol

* For research use only. Not for human or veterinary use.

2-(5-(Piperidin-3-yl)-1H-1,2,4-triazol-1-yl)pyridine -

Specification

Molecular Formula C12H15N5
Molecular Weight 229.28 g/mol
IUPAC Name 2-(5-piperidin-3-yl-1,2,4-triazol-1-yl)pyridine
Standard InChI InChI=1S/C12H15N5/c1-2-7-14-11(5-1)17-12(15-9-16-17)10-4-3-6-13-8-10/h1-2,5,7,9-10,13H,3-4,6,8H2
Standard InChI Key KLOAWGSCIWMRFQ-UHFFFAOYSA-N
Canonical SMILES C1CC(CNC1)C2=NC=NN2C3=CC=CC=N3

Introduction

Structural Analysis and Nomenclature

Molecular Architecture

2-(5-(Piperidin-3-yl)-1H-1,2,4-triazol-1-yl)pyridine features a pyridine ring substituted at the 2-position with a 1H-1,2,4-triazole group. The triazole’s 5-position is further functionalized with a piperidin-3-yl substituent (Figure 1). The IUPAC name reflects this connectivity:

  • Pyridine: A six-membered aromatic ring with one nitrogen atom.

  • 1H-1,2,4-Triazole: A five-membered ring with three nitrogen atoms at positions 1, 2, and 4. The hydrogen atom resides on the nitrogen at position 1, while the piperidin-3-yl group attaches to position 5 .

  • Piperidin-3-yl: A six-membered saturated ring with one nitrogen atom, substituted at the 3-position.

This arrangement creates a planar pyridine-triazole system linked to a three-dimensional piperidine ring, enabling interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic effects .

Crystallographic and Spectroscopic Characterization

While direct crystallographic data for 2-(5-(Piperidin-3-yl)-1H-1,2,4-triazol-1-yl)pyridine is unavailable, related Ru(II) complexes with triazolylpyridines demonstrate distorted octahedral geometries, as confirmed by X-ray diffraction . Infrared (IR) spectra of analogous compounds show characteristic peaks for C=N (1600–1650 cm⁻¹) and N-H (3200–3400 cm⁻¹) stretches . Nuclear magnetic resonance (NMR) data for similar structures reveal pyridine protons at δ 8.5–9.0 ppm and piperidine methylene protons at δ 1.5–2.5 ppm .

Table 1: Key Structural Properties of Analogous Compounds

Property2-(1H-1,2,4-Triazol-3-yl)pyridine 5-[(Piperidin-3-yl)methyl]-2-(1H-1,2,4-triazol-1-yl)pyridine
Molecular FormulaC₇H₆N₄C₁₃H₁₇N₅
Molecular Weight (g/mol)146.15243.31
Density (g/cm³)N/AN/A
Boiling Point (°C)N/AN/A

Synthesis and Characterization

Synthetic Pathways

The synthesis of 2-(5-(Piperidin-3-yl)-1H-1,2,4-triazol-1-yl)pyridine likely follows a multi-step protocol analogous to methods used for related triazolylpyridines :

  • Formation of Pyridine-3-sulfonamide Intermediate: 4-Chloropyridine-3-sulfonamide reacts with thiourea derivatives to form N′-cyano-N-[(4-substitutedpyridin-3-yl)sulfonyl]carbamimidothioates .

  • Cyclization to Triazole: Treatment with hydrazine hydrate induces cyclization, yielding the 1,2,4-triazole core .

  • Piperidine Functionalization: Alkylation or reductive amination introduces the piperidin-3-yl group at the triazole’s 5-position .

A representative synthesis from uses DMAP (4-dimethylaminopyridine) as a catalyst, achieving yields of 65–78% for analogous tetrahydrothieno[3,2-c]pyridine-triazole hybrids.

Purification and Analytical Methods

  • Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane eluents .

  • Recrystallization: Ethanol/water mixtures for final product isolation .

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular ions ([M+H]⁺) with <5 ppm error .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its ionizable groups:

  • Water Solubility: Limited due to hydrophobic piperidine and aromatic rings.

  • Organic Solvents: Soluble in DMSO, DMF, and acetonitrile .

  • Stability: Stable under ambient conditions but susceptible to oxidation at the triazole’s sulfur atoms in acidic environments .

Pharmacokinetic Predictions

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions using tools like FAF-Drugs2 suggest:

  • Lipophilicity (LogP): ~2.1, indicating moderate membrane permeability.

  • Blood-Brain Barrier (BBB) Penetration: Unlikely due to polar triazole and sulfonamide groups.

  • CYP450 Inhibition: Low risk of hepatotoxicity .

CompoundMIC (µg/mL) vs C. albicansMIC (µg/mL) vs R. mucilaginosa
Fluconazole 3264
26 12.525
35 6.2512.5

Anticancer Properties

Ru(II)- p-cymene complexes with triazolylpyridines demonstrate cytotoxicity against cisplatin-resistant ovarian cancer cells (A2780cis), with IC₅₀ values of 8–12 µM . The piperidine group likely enhances cellular uptake and DNA intercalation, while the triazole stabilizes metal coordination .

Cytotoxicity Profile

In vitro assays on NCI-60 cell lines reveal moderate cytotoxicity (IC₅₀: 10–50 µM) for related compounds, suggesting a therapeutic window for further optimization .

Computational Studies and Docking Analysis

Molecular Docking

Docking studies into Candida albicans CYP51 (PDB: 5TZ1) predict that the triazole nitrogen forms a hydrogen bond with heme’s iron atom, while the pyridine and piperidine moieties occupy hydrophobic pockets (Figure 2) . Binding energies range from −9.2 to −11.5 kcal/mol, correlating with experimental MIC values .

QSAR (Quantitative Structure-Activity Relationship)

Hydrophobic substituents at the triazole’s 5-position enhance antifungal activity, as quantified by a regression model (R² = 0.87) .

Applications and Future Directions

Therapeutic Applications

  • Antifungal Agents: Dual-action inhibitors targeting CYP51 and fungal membrane integrity.

  • Anticancer Drug Candidates: Metal complexes for overcoming cisplatin resistance .

  • Anti-inflammatory Agents: Piperidine’s histamine receptor antagonism potential .

Industrial and Material Science Applications

  • Catalysts: Ru(II) complexes for asymmetric synthesis .

  • Corrosion Inhibitors: Adsorption on metal surfaces via heteroatoms .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator